REACTION_SMILES
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[Br:17][CH2:18][c:19]1[cH:20][c:21]([F:25])[cH:22][cH:23][cH:24]1.[C:1]1(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:10][CH:11]([N-:12][CH:13]([CH3:14])[CH3:15])[CH3:16].[Li+:9]>>[C:1]1(=[O:8])[CH:2]([CH2:18][c:19]2[cH:20][c:21]([F:25])[cH:22][cH:23][cH:24]2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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O=C1CCCCCC1Cc1cccc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |